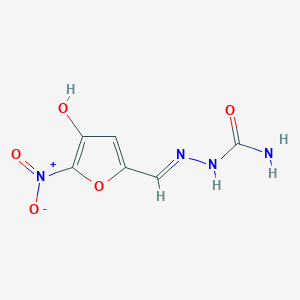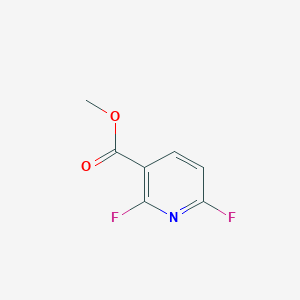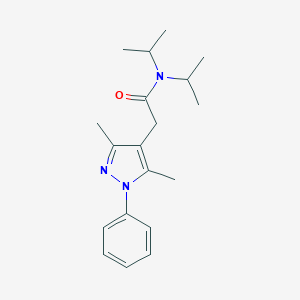
1H-Pyrazole-4-acetamide, N,N-bis(1-methylethyl)-3,5-dimethyl-1-phenyl-, hemihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-4-acetamide, N,N-bis(1-methylethyl)-3,5-dimethyl-1-phenyl-, hemihydrate, commonly known as PDK1 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in cancer treatment and other medical fields.
Mechanism of Action
PDK1 inhibitor works by inhibiting the activity of the protein kinase PDK1, which is involved in the signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting PDK1, PDK1 inhibitor disrupts the signaling pathways that promote cancer cell growth and survival, leading to apoptosis and cell death.
Biochemical and Physiological Effects:
PDK1 inhibitor has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, PDK1 inhibitor has been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes. It has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
PDK1 inhibitor has several advantages for use in lab experiments. It is stable and easy to synthesize, making it readily available for research purposes. Additionally, PDK1 inhibitor has a relatively low toxicity profile, making it safe for use in animal models. However, PDK1 inhibitor has limitations in terms of its solubility and bioavailability, which can affect its efficacy in vivo.
Future Directions
There are several future directions for research on PDK1 inhibitor. One area of focus is the development of more potent and selective PDK1 inhibitors, which could improve the efficacy and specificity of the compound for cancer treatment. Additionally, research is needed to better understand the mechanisms underlying the anti-cancer and metabolic effects of PDK1 inhibitor, which could lead to the development of new therapeutic strategies for cancer and metabolic diseases. Finally, studies are needed to evaluate the safety and efficacy of PDK1 inhibitor in clinical trials, which could pave the way for its use in cancer treatment and other medical fields.
Synthesis Methods
The synthesis of PDK1 inhibitor involves the reaction of 1H-pyrazole-4-carboxamide with isopropylmagnesium chloride and 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid chloride. The resulting compound is then treated with acetic anhydride to obtain the hemihydrate form of the compound. The synthesis method has been optimized to improve the yield and purity of the compound for use in scientific research.
Scientific Research Applications
PDK1 inhibitor has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various types of cancer, including breast, prostate, and lung cancer. Additionally, PDK1 inhibitor has been found to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Properties
| 125103-57-3 | |
Molecular Formula |
C19H27N3O |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N,N-di(propan-2-yl)acetamide |
InChI |
InChI=1S/C19H27N3O/c1-13(2)21(14(3)4)19(23)12-18-15(5)20-22(16(18)6)17-10-8-7-9-11-17/h7-11,13-14H,12H2,1-6H3 |
InChI Key |
RHSOSHVNVJVWGA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)CC(=O)N(C(C)C)C(C)C |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)CC(=O)N(C(C)C)C(C)C |
| 125103-57-3 | |
synonyms |
2-(3,5-dimethyl-1-phenyl-pyrazol-4-yl)-N,N-dipropan-2-yl-acetamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


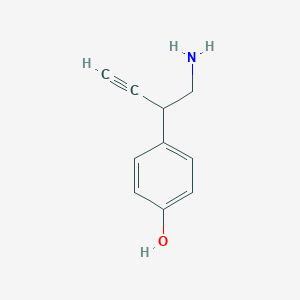
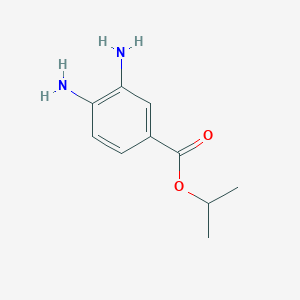
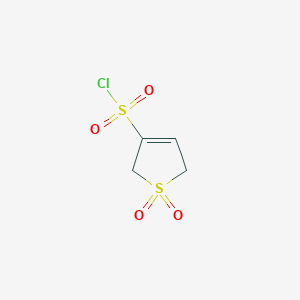
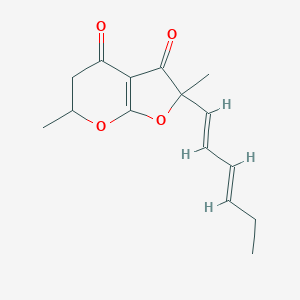
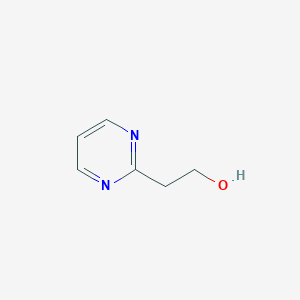
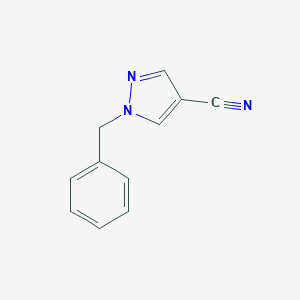
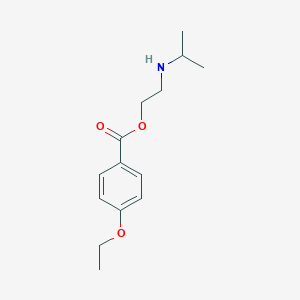
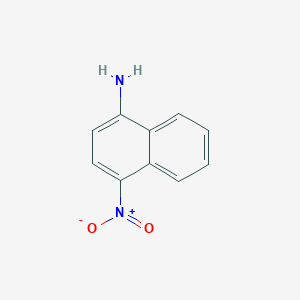

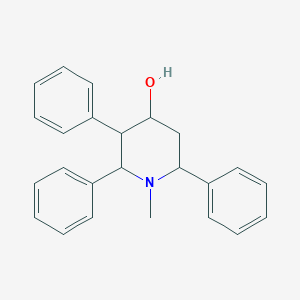
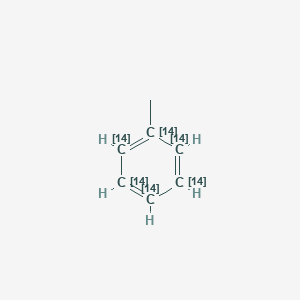
![3-[4-[4-[4-(Diethylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]propyl-triethylazanium](/img/structure/B40221.png)
